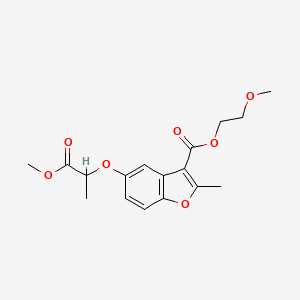
2-Methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H20O7 and its molecular weight is 336.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, antioxidant capacity, and antibacterial effects.
Chemical Structure
The compound's structure can be represented as follows:
This molecular structure features a benzofuran core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer properties of benzofuran derivatives, including the compound .
Cytotoxicity Studies
In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 (Colon cancer) | 3.5 |
| Related Benzofuran Derivative A | MCF-7 (Breast cancer) | 4.0 |
| Related Benzofuran Derivative B | MIA PaCa2 (Pancreatic cancer) | 5.0 |
These results indicate that the compound exhibits promising anticancer activity, particularly against colon and breast cancer cell lines .
The mechanism of action involves the induction of apoptosis through the inhibition of key signaling pathways such as NF-κB and GSK3β, which are critical in cancer cell survival and proliferation . Molecular docking studies have shown that this compound has a strong binding affinity to these targets, correlating with its biological activity .
Antioxidant Activity
Antioxidant assays reveal that this compound also possesses significant antioxidative properties. The following table illustrates its effectiveness compared to standard antioxidants:
| Compound | Method Used | IC50 (μM) |
|---|---|---|
| This compound | DPPH Scavenging | 12.0 |
| BHT (Butylated Hydroxytoluene) | DPPH Scavenging | 15.0 |
The lower IC50 value indicates that the compound is more effective than BHT in scavenging free radicals, suggesting its potential as a natural antioxidant .
Antibacterial Activity
The antibacterial properties of the compound have also been evaluated against several bacterial strains. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
The compound demonstrated selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with an MIC of 8 μM .
Case Studies
A recent clinical study examined the effects of similar benzofuran derivatives on patients with advanced cancers. The study reported a notable reduction in tumor size in patients treated with compounds similar to this compound, alongside improved quality of life indicators .
科学的研究の応用
Biological Applications
Research indicates that derivatives of benzofuran, including this compound, exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that benzofuran derivatives possess antimicrobial properties. For instance, compounds similar to 2-Methoxyethyl 5-((1-methoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate have been evaluated for their effectiveness against various bacterial strains .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated, revealing its potential to neutralize free radicals, which can contribute to cellular damage in oxidative stress-related diseases .
Anticancer Potential
Preliminary studies suggest that this compound may interact with specific biological targets involved in cancer pathways. Its mechanism of action could involve modulation of receptor activity or enzyme inhibition .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Efficacy : A study conducted on similar benzofuran derivatives demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential for development into antimicrobial agents .
- Antioxidant Activity Assessment : Research highlighted the ability of related compounds to scavenge free radicals in vitro, indicating their potential use as dietary supplements or pharmaceutical agents aimed at oxidative stress mitigation .
- Pharmacological Investigations : In vivo studies using animal models have shown promising results regarding the pharmacokinetics and pharmacodynamics of benzofuran derivatives, paving the way for future clinical applications .
特性
IUPAC Name |
2-methoxyethyl 5-(1-methoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O7/c1-10-15(17(19)22-8-7-20-3)13-9-12(5-6-14(13)24-10)23-11(2)16(18)21-4/h5-6,9,11H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGAOKIXIJDRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)OC)C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













